molecular formula C25H23N3O3 B2914743 2-amino-N-(4-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide CAS No. 903281-45-8

2-amino-N-(4-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Cat. No. B2914743
CAS RN: 903281-45-8
M. Wt: 413.477
InChI Key: KEKJPPCIRMADDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(4-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide, also known as AM-251, is a selective antagonist of the cannabinoid receptor type 1 (CB1). It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University in Boston, Massachusetts. Since then, AM-251 has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.

Mechanism of Action

2-amino-N-(4-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a selective antagonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. When activated by endocannabinoids or exogenous cannabinoids, the CB1 receptor can modulate a wide range of physiological processes, including appetite, pain, mood, and cognition. 2-amino-N-(4-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide binds to the CB1 receptor and prevents the activation of downstream signaling pathways, effectively blocking the effects of cannabinoids on the receptor.
Biochemical and Physiological Effects
2-amino-N-(4-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo studies. It has been shown to inhibit the effects of cannabinoids on appetite, pain, and anxiety in animal models, suggesting that it may have therapeutic potential for a range of conditions. Additionally, it has been shown to modulate the release of neurotransmitters in the brain, including dopamine, glutamate, and GABA, which may contribute to its effects on behavior and cognition.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-amino-N-(4-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide in scientific research is its selectivity for the CB1 receptor. This allows researchers to specifically target the endocannabinoid system and study its effects on various physiological processes. However, one limitation of using 2-amino-N-(4-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is that it may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of results.

Future Directions

There are a number of potential future directions for research on 2-amino-N-(4-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide and the endocannabinoid system. One area of interest is the development of new CB1 receptor antagonists with improved selectivity and potency. Additionally, there is growing interest in the role of the endocannabinoid system in various disease states, including obesity, addiction, and neurodegenerative diseases. Further research on the effects of 2-amino-N-(4-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide and other CB1 receptor antagonists in these contexts could lead to the development of new therapeutic interventions.

Synthesis Methods

The synthesis of 2-amino-N-(4-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide involves several steps, including the condensation of 4-ethylphenylhydrazine with 4-methoxybenzoyl chloride to form the corresponding hydrazone. The hydrazone is then cyclized with indole-2-carboxylic acid to yield the indolizine core. Finally, the amino group is protected with a carbamate group to form 2-amino-N-(4-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide.

Scientific Research Applications

2-amino-N-(4-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to inhibit the effects of cannabinoids on CB1 receptors in vitro and in vivo, making it a useful tool for studying the effects of the endocannabinoid system on behavior, metabolism, and other physiological processes.

properties

IUPAC Name

2-amino-N-(4-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-3-16-7-11-18(12-8-16)27-25(30)21-20-6-4-5-15-28(20)23(22(21)26)24(29)17-9-13-19(31-2)14-10-17/h4-15H,3,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKJPPCIRMADDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(4-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

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